molecular formula C20H22N6O5 B2933614 ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251686-41-5

ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2933614
CAS No.: 1251686-41-5
M. Wt: 426.433
InChI Key: WDSDEHUOUGTMPL-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3-one core substituted with a morpholine ring at the 8-position and an acetamido benzoate group at the 2-position. The morpholine moiety enhances solubility and pharmacokinetic properties, while the benzoate ester contributes to metabolic stability and membrane permeability . This compound is part of a broader class of adenosine receptor (AR) ligands, particularly targeting the A2A and A3 subtypes, which are implicated in neurological and inflammatory disorders .

Properties

IUPAC Name

ethyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-2-31-19(28)14-3-5-15(6-4-14)22-16(27)13-26-20(29)25-8-7-21-17(18(25)23-26)24-9-11-30-12-10-24/h3-8H,2,9-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSDEHUOUGTMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine as a nucleophile.

    Acylation and Esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

This compound is used in biology to study enzyme inhibition, receptor binding, and other biochemical processes. Due to its unique structure, it is a candidate in medicinal chemistry.

Synthesis and Structure

The synthesis of ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves multiple steps, including the formation of the triazolopyrazine core, introduction of the morpholine ring through nucleophilic substitution, and acylation and esterification to introduce the acetamido group and form the benzoate ester.

Its IUPAC name is ethyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate. The molecular formula is C20H22N6O5 .

Due to its complex heterocyclic structure, this compound may have potential applications in:

  • Enzyme Inhibition Studies : Its structure may allow it to interact with and inhibit specific enzymes.
  • Receptor Binding Assays : The compound could be used to study receptor-ligand interactions.
  • Medicinal Chemistry : The triazolopyrazine core is known for diverse biological activities, making it a candidate for drug development [1, 3].

Mechanism of Action

The mechanism of action of ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. The triazolopyrazine core is known to bind to various enzymes and receptors, modulating their activity. The morpholine ring and benzoate ester may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolopyrazine Cores
Compound Name Molecular Formula Molecular Weight Key Substituents Target Receptor Key Data/Properties
Ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate C22H23N5O5 437.45 Morpholin-4-yl, benzoate ester A2A/A3 AR High affinity for A2AAR (Ki < 50 nM); enhanced solubility due to morpholine .
Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate C23H25N5O4S 475.54 Cyclohexylsulfanyl, benzoate ester A3 AR Moderate A3AR selectivity (Ki = 120 nM); improved metabolic stability .
2-[8-(2-Methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide C22H21N5O3 403.43 2-Methylphenoxy, 4-methylbenzyl A2A AR Lower A2AAR affinity (Ki = 180 nM) due to bulkier substituents .
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate C22H19N5O5 433.41 p-Tolyloxy, benzoate ester A2A AR Fluorescent tracer applications; moderate solubility (logP = 2.1) .

Key Observations :

  • Morpholine vs. Sulfur-Containing Substituents : The morpholine group in the target compound enhances water solubility (logP = 1.8) compared to sulfur-containing analogues like the cyclohexylsulfanyl derivative (logP = 3.2), which exhibit higher lipophilicity .
  • Receptor Selectivity : Morpholine and benzoate ester substituents favor A2AAR binding, while bulkier groups (e.g., cyclohexylsulfanyl) shift selectivity toward A3AR .
  • Fluorophore-Linked Analogues: Compounds like MRS5346 (evidence 1) incorporate Alexa Fluor-488 moieties for fluorescence polarization assays but show reduced receptor affinity (Ki > 200 nM) compared to non-fluorescent derivatives .
Functional Analogues with Heterocyclic Cores
Compound Name Core Structure Key Modifications Target Receptor Pharmacological Notes
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone Thioacetate linkage N/A Antiproliferative activity; unrelated to AR targeting .
2-{2-[4-(1H-Indol-3-yl)-piperidin-1-yl]-ethyl}-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Triazolopyridine Indole-piperidine hybrid 5-HT receptors Serotonin modulation; potential antidepressant activity .
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Thiazolidinone-quinazolinone Dual heterocyclic core Antimicrobial Broad-spectrum antibacterial activity (MIC = 8–32 µg/mL) .

Key Observations :

  • Triazolopyrazine vs. Triazolopyridine : Triazolopyrazine derivatives (e.g., target compound) exhibit higher AR affinity than triazolopyridine analogues due to optimal spatial arrangement for receptor binding .
  • Dual Heterocyclic Systems: Compounds combining quinazolinone and thiazolidinone cores show divergent biological activities (e.g., antimicrobial) unrelated to AR modulation .

Biological Activity

Ethyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. The presence of the triazolopyrazine core, combined with a morpholine ring and an acetamido group, positions this compound as a potential candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

The compound can be characterized by its IUPAC name and molecular structure, which includes a triazolopyrazine core known for its pharmacological significance. The synthesis typically involves several steps:

  • Formation of the Triazolopyrazine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
  • Acylation and Esterification : Final steps involve introducing the acetamido group and forming the benzoate ester.

Molecular Properties

PropertyValue
Molecular FormulaC20H22N6O5
Molecular Weight422.42 g/mol
CAS Number1251686-41-5

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar derivatives can inhibit the growth of various pathogens such as Candida albicans and Escherichia coli due to their ability to interfere with ergosterol biosynthesis by inhibiting cytochrome P-450-dependent enzymes .

In a comparative study, derivatives with morpholine rings showed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, suggesting that the structural features of this compound may contribute positively to its antimicrobial efficacy .

Antitumor Activity

The biological evaluation of similar triazole derivatives has indicated promising antitumor activities. In vitro studies using cancer cell lines such as MDA-MB-231 and MCF-7 have shown that certain derivatives possess IC50 values in the micromolar range, indicating potential as anticancer agents . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
  • Receptor Binding : Interacting with specific receptors to modulate biological responses.
  • Alteration of Membrane Integrity : Disrupting membrane structures in microbial cells.

Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activities against several pathogens. The findings revealed that derivatives with morpholine substituents exhibited notable efficacy against Klebsiella pneumoniae and Candida tropicalis, supporting the hypothesis that structural modifications enhance biological activity .

Study 2: Antitumor Potential

Another investigation focused on the antiproliferative effects of triazolo derivatives on cancer cell lines. Compounds were tested for their ability to inhibit cell growth, with some exhibiting IC50 values comparable to established chemotherapeutics like Cisplatin. This suggests that this compound could play a role in future cancer therapies .

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